N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide
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Overview
Description
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a nicotinamide moiety substituted with a methylthio group. The intricate arrangement of these functional groups endows the compound with a range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic or basic conditions to form the triazole-thiadiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has potential therapeutic applications in the treatment of cancer, due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole-thiadiazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring also show antimicrobial and anticancer properties.
Nicotinamide derivatives: These compounds are known for their role in cellular metabolism and therapeutic potential.
Uniqueness
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is unique due to the combination of the triazole-thiadiazole core with the nicotinamide moiety and the methylthio group. This unique structure imparts a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide is a compound that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and thiadiazole rings followed by functionalization with a methylthio group. The synthesis can be optimized through various reaction conditions to yield high-purity products.
Antimicrobial Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In a study evaluating various derivatives, some exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : These compounds also display antifungal activity against pathogens like Pyricularia oryzae and Rhizoctonia solani. The introduction of electron-withdrawing groups has been linked to enhanced antifungal efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Mechanisms : The compound may inhibit DNA synthesis and induce apoptosis in cancer cells. Studies have shown that it can target specific kinases involved in tumorigenesis .
- Cell Lines Tested : Notable activity has been observed against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating promising potency .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit enzymes such as urease:
- Urease Inhibition : This compound demonstrated significant urease inhibition activity in vitro. The IC50 values suggest that it could serve as a lead compound for developing new urease inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is influenced by their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the triazole ring enhances antimicrobial activity.
- Substituents on the Thiadiazole Ring : Variations in substituents can significantly alter the pharmacological profile of these compounds .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Study : A derivative was tested against a panel of bacteria showing MIC values lower than those of conventional antibiotics.
- Anticancer Evaluation : In vitro tests against various cancer cell lines revealed that certain derivatives induced apoptosis more effectively than established chemotherapeutics.
- Enzyme Inhibition Assay : Urease inhibition studies indicated that modifications to the thiadiazole moiety could enhance inhibitory potency.
Properties
Molecular Formula |
C10H8N6OS2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-methylsulfanyl-N-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N6OS2/c1-18-8-6(3-2-4-11-8)7(17)13-9-15-16-5-12-14-10(16)19-9/h2-5H,1H3,(H,13,15,17) |
InChI Key |
ROROKABWNIPGIX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NN3C=NN=C3S2 |
Origin of Product |
United States |
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